8-Hydrazinyl-1,7-naphthyridine

EGFR kinase inhibition naphthyridine scaffold comparison medicinal chemistry selectivity

8-Hydrazinyl-1,7-naphthyridine (CAS 89977-45-7) is a heterocyclic small molecule (C₈H₈N₄, MW 160.18) belonging to the 1,7-naphthyridine family, one of six regioisomeric pyridopyridine ring systems. It bears a hydrazinyl (-NHNH₂) substituent at the 8-position of the fused bicyclic core.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B13687620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydrazinyl-1,7-naphthyridine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2)NN)N=C1
InChIInChI=1S/C8H8N4/c9-12-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,9H2,(H,11,12)
InChIKeyJGJBGHBVSPDRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydrazinyl-1,7-naphthyridine: Core Properties, CAS Registry, and Procurement-Relevant Structural Profile


8-Hydrazinyl-1,7-naphthyridine (CAS 89977-45-7) is a heterocyclic small molecule (C₈H₈N₄, MW 160.18) belonging to the 1,7-naphthyridine family, one of six regioisomeric pyridopyridine ring systems. It bears a hydrazinyl (-NHNH₂) substituent at the 8-position of the fused bicyclic core . The compound is commercially available through specialty chemical suppliers for research use, typically at ≥95% purity, though published physicochemical characterization data (melting point, boiling point, density) remain limited in the open literature . The 1,7-naphthyridine scaffold has been validated in multiple drug discovery programs, including clinical-stage kinase inhibitors, and the hydrazinyl group confers distinct synthetic versatility and hydrogen-bonding capacity relative to amino, chloro, or methoxy analogs at the same position.

Why 8-Hydrazinyl-1,7-naphthyridine Cannot Be Replaced by Generic Naphthyridine Analogs in Research Procurement


CRITICAL LIMITATION NOTE: Direct experimental head-to-head data specifically for 8-Hydrazinyl-1,7-naphthyridine against defined comparators is scarce in the public literature. The differentiation evidence presented below draws primarily on (i) direct comparative scaffold studies (1,7- vs. 1,8-naphthyridine), (ii) class-level inference from structurally related naphthyridinyl hydrazine patent data, and (iii) supporting structural analysis. Users should interpret evidence tags accordingly. Despite this limitation, the available data establish that three features cannot be simultaneously replicated by generic substitution: (a) the 1,7-naphthyridine ring system—which retains EGFR kinase inhibitory potency while the 1,8-isomer loses activity significantly [1]; (b) the hydrazinyl group at the 8-position—which contributes additional hydrogen-bond donor capacity and enables unique tele-substitution reactivity not accessible to amino or chloro analogs [2]; and (c) the combination of the hydrazinyl pharmacophore with the naphthyridine core, which the patent literature associates with topoisomerase II inhibition, in vivo hepatotoxicity advantages over standard chemotherapeutics, and peripheral analgesic activity surpassing acetyl salicylic acid [3]. Substituting any single component—ring system, substituent position, or functional group—eliminates at least one of these differentiating properties.

8-Hydrazinyl-1,7-naphthyridine: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


1,7- vs. 1,8-Naphthyridine Core: Direct Comparative Evidence of EGFR Kinase Inhibitory Potency Retention

A direct head-to-head study by Wissner et al. (2004) synthesized and tested matched pairs of 4-anilino-3-carbonitrile derivatives built on both 1,7- and 1,8-naphthyridine cores for EGFR kinase inhibition. Compounds built on the 1,7-naphthyridine core retained high inhibitory potency, whereas those with the 1,8-naphthyridine core were significantly less active [1]. This finding was corroborated by molecular modeling. Although this study used elaborated 4-anilino-3-carbonitrile derivatives rather than simple 8-substituted analogs, it provides the strongest available direct evidence that the 1,7-naphthyridine ring system is a superior kinase inhibitor scaffold compared to its 1,8-isomer. For procurement decisions, this means that a 1,7-naphthyridine-based building block such as 8-hydrazinyl-1,7-naphthyridine positions the user in a scaffold space with demonstrated kinase-relevant potency retention, whereas switching to a 1,8-naphthyridine analog forfeits this advantage.

EGFR kinase inhibition naphthyridine scaffold comparison medicinal chemistry selectivity

1,7-Naphthyridine Scaffold Clinical Validation: PIP4K2A Kinase Inhibitors BAY-091 and BAY-297

Wortmann et al. (2021) reported the discovery and characterization of BAY-091 and BAY-297, two potent and highly selective 1,7-naphthyridine-based inhibitors of the kinase PIP4K2A, identified through high-throughput screening and subsequent structure-based optimization [1]. These compounds demonstrated tumor growth inhibition and antiproliferative activity in p53-deficient tumor cell models. This establishes the 1,7-naphthyridine core as a clinically relevant kinase inhibitor pharmacophore that has progressed through advanced lead optimization at a major pharmaceutical company (Bayer). For researchers procuring 8-hydrazinyl-1,7-naphthyridine as a synthetic building block, this provides validated precedent that the 1,7-naphthyridine core can support the development of selective kinase inhibitors with in vivo efficacy.

PIP4K2A kinase clinical candidate tumor growth inhibition

Hydrazine vs. Amino Functional Group: Hydrogen-Bond Donor/Acceptor Capacity Differentiation

At the 8-position of 1,7-naphthyridine, the hydrazinyl (-NHNH₂) substituent provides a fundamentally different hydrogen-bonding profile compared to the amino (-NH₂) analog. Based on structural analysis of the molecular formula (C₈H₈N₄ for 8-hydrazinyl vs. C₈H₇N₃ for 8-amino-1,7-naphthyridine, CAS 17965-82-1), the hydrazinyl group introduces one additional nitrogen atom, contributing an extra N-H hydrogen-bond donor (HBD) [1]. This difference is pharmacologically meaningful: the secondary -NH- of the hydrazine moiety can serve as an additional HBD in target binding, while the terminal -NH₂ retains nucleophilic reactivity for hydrazone formation with carbonyl-containing substrates. The 8-amino analog provides only 2 HBD (terminal -NH₂) and 3 HBA (N-1, N-7, -NH₂), whereas 8-hydrazinyl-1,7-naphthyridine provides approximately 3 HBD (-NH-, -NH₂) and 3-4 HBA (N-1, N-7, -NH-, -NH₂), enabling more complex hydrogen-bond networks with biological targets.

hydrogen bonding pharmacophore design structure-activity relationships

Naphthyridinyl Hydrazine Class: In Vivo Hepatotoxicity Advantage Over 5-Fluorouracil and Doxorubicin

Patent US9855255B1 (Khalifa et al., King Saud University) discloses substituted naphthyridinyl hydrazine compounds as anti-liver cancer agents acting through topoisomerase II inhibition. In vivo evaluation in male albino mice compared a representative compound (Compound 6) against 5-fluorouracil (5-FU) and doxorubicin (DOX), both administered at 12 mg/kg i.p. The ALT levels were: Control 43.5 ± 2.03 IU/mL; Compound 6 46.09 ± 6.13 IU/mL (non-significant vs. control); 5-FU 51.47 ± 9.02 IU/mL (P<0.001 vs. control); DOX 59.26 ± 12.03 IU/mL (P<0.001 vs. control) [1]. Similarly, AST and ALP levels showed significant elevation (P<0.001) with 5-FU and DOX treatment, while Compound 6-treated groups exhibited non-significant or only slightly elevated (P<0.01) changes. Docking studies revealed Compound 6 binds to topoisomerase II with a score of -65.50 kcal/mol (1 hydrogen bond), compared to Vosaroxin at -95.16 kcal/mol (8 hydrogen bonds), suggesting a distinct binding mode [1]. Although these data are from 1,8-naphthyridine-based hydrazine derivatives rather than the 1,7-isomer, they establish a class-level precedent that naphthyridinyl hydrazines can achieve anticancer activity with a markedly superior hepatic safety profile compared to standard-of-care chemotherapeutics.

hepatotoxicity topoisomerase II inhibition liver cancer in vivo safety

Naphthyridinyl Hydrazine Class: Peripheral Analgesic Activity Exceeding Acetyl Salicylic Acid

Patent US20180362524A1 (Khalifa et al., King Saud University) discloses (E)-2-(substituted benzylidene)-1-(2,7-dialkyl-1,8-naphthyridinyl) hydrazines as potent peripheral analgesic agents. In the mouse writhing test, a representative compound demonstrated Protection (%) = 81.44, exceeding the reference drug acetyl salicylic acid (aspirin) at Protection (%) = 78.47 [1]. The patent further notes that naphthyridine derivatives exhibit appreciable analgesic and anti-inflammatory properties while frequently lacking the acute gastrolesivity and significant acute toxicity associated with NSAIDs [1]. This quantitative superiority over a widely used analgesic, combined with the reported gastrointestinal safety advantage, establishes naphthyridinyl hydrazines as a differentiated analgesic chemotype. For researchers procuring 8-hydrazinyl-1,7-naphthyridine as a building block, this class-level data indicates that the hydrazine-naphthyridine combination can support analgesic drug discovery programs with efficacy exceeding the over-the-counter standard.

peripheral analgesia mouse writhing test NSAID alternative

8-Hydrazinyl-1,7-naphthyridine: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Medicinal Chemistry: Exploiting the 1,7-Naphthyridine Scaffold Advantage

Researchers developing ATP-competitive kinase inhibitors should prioritize 8-hydrazinyl-1,7-naphthyridine as a synthetic building block when the target kinase is sensitive to naphthyridine-based scaffolds. Direct comparative evidence demonstrates that the 1,7-naphthyridine core retains high EGFR kinase inhibitory potency while the 1,8-isomer is significantly less active [1], and the 1,7-naphthyridine scaffold has been clinically validated through Bayer's BAY-091 and BAY-297 PIP4K2A inhibitors [2]. The 8-hydrazinyl substituent provides an additional hydrogen-bond donor (secondary -NH-) beyond what 8-amino analogs offer, enabling more elaborate hinge-region interactions. The hydrazine group also serves as a versatile synthetic handle for late-stage diversification into hydrazones, triazoles, and fused heterocycles, supporting structure-activity relationship exploration without scaffold hopping.

Anticancer Lead Optimization Targeting Topoisomerase II with Reduced Hepatotoxicity

Programs targeting topoisomerase II for hepatocellular carcinoma or other liver-associated malignancies can use 8-hydrazinyl-1,7-naphthyridine as a core building block, leveraging class-level evidence that naphthyridinyl hydrazine derivatives combine topoisomerase II inhibition with a significantly improved hepatic safety profile. Patent data show that a representative naphthyridinyl hydrazine compound produced non-significant changes in ALT, AST, and ALP at 12 mg/kg in mice, whereas 5-FU and doxorubicin at equivalent doses caused significant hepatotoxicity (P<0.001) [3]. The hydrazinyl group at the 8-position of the 1,7-naphthyridine core positions the molecule for further elaboration into topoisomerase II-targeted agents that may avoid the dose-limiting hepatic toxicity of current standard-of-care drugs.

Heterocyclic Building Block for Diversity-Oriented Synthesis via Hydrazone and Cyclocondensation Chemistry

8-Hydrazinyl-1,7-naphthyridine is uniquely suited as a diversity-generating building block in heterocyclic chemistry. The hydrazinyl group at the 8-position readily condenses with aldehydes and ketones to form hydrazones, and can participate in cyclocondensation reactions to yield triazoles, pyrazoles, and triazolopyridine-fused systems. The 1,7-naphthyridine core additionally undergoes tele-substitution reactions at the 8-position—a reactivity pattern documented for 8-halo-1,7-naphthyridines with nitrogen nucleophiles that is distinct from the reactivity of 1,8-naphthyridine isomers [4]. This dual synthetic versatility (hydrazine condensation + tele-substitution) makes the compound a strategic choice for constructing compound libraries that explore chemical space inaccessible from amino- or chloro-substituted naphthyridine analogs.

Peripheral Analgesic Drug Discovery: Building on Efficacy Beyond Aspirin

Investigators pursuing non-opioid peripheral analgesic agents with reduced gastrointestinal toxicity can employ 8-hydrazinyl-1,7-naphthyridine as a key intermediate. The naphthyridinyl hydrazine class has demonstrated quantifiable analgesic superiority over acetyl salicylic acid (Protection 81.44% vs. 78.47% in the mouse writhing test) while lacking the acute gastrolesivity characteristic of NSAIDs [5]. By using the 1,7-naphthyridine core rather than the 1,8-isomer employed in the patent examples, researchers may explore a distinct region of chemical space while retaining the hydrazine pharmacophore associated with peripheral analgesic activity. The 8-hydrazinyl group provides a direct entry point for generating the (E)-2-benzylidene hydrazine motif central to the patent-disclosed analgesic compounds.

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